(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid
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Overview
Description
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a complex organic compound with a unique structure that includes a carboxyvinyl group, a methylphenylsulfonamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenylsulfonamide with a suitable carboxyvinyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid: Lacks the (E)-configuration.
2-methylphenylsulfonamido benzoic acid: Lacks the carboxyvinyl group.
Benzoic acid derivatives: Various derivatives with different substituents.
Uniqueness
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHUVQZKXGCIZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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